Sulfonamide derivative 12 Sulfonamide derivative 12
Brand Name: Vulcanchem
CAS No.:
VCID: VC14559381
InChI: InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28-27-19)26-15-9-11-16(12-10-15)31(25,29)30/h1-12H,(H,26,28)(H2,25,29,30)
SMILES:
Molecular Formula: C21H15F3N4O2S
Molecular Weight: 444.4 g/mol

Sulfonamide derivative 12

CAS No.:

Cat. No.: VC14559381

Molecular Formula: C21H15F3N4O2S

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

Sulfonamide derivative 12 -

Specification

Molecular Formula C21H15F3N4O2S
Molecular Weight 444.4 g/mol
IUPAC Name 4-[[4-[4-(trifluoromethyl)phenyl]phthalazin-1-yl]amino]benzenesulfonamide
Standard InChI InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28-27-19)26-15-9-11-16(12-10-15)31(25,29)30/h1-12H,(H,26,28)(H2,25,29,30)
Standard InChI Key DXRJQXFJLLMHKO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F

Introduction

Structural and Chemical Properties of Sulfonamide Derivative 12

Sulfonamide Derivative 12 belongs to the broader class of sulfonamides, characterized by the presence of a sulfonamide functional group (RSO2NH2RSO_2NH_2). The compound’s structure includes a sulfonyl group bonded to an amine, with additional substituents that enhance its pharmacological profile. Key structural features include:

  • Aryl sulfonamide backbone: Provides stability and facilitates interactions with biological targets .

  • Electron-withdrawing substituents: Enhance binding affinity to enzymatic active sites, such as carbonic anhydrase isoforms .

  • Hydrophobic moieties: Improve membrane permeability and pharmacokinetic properties .

The molecular weight of Sulfonamide Derivative 12 is approximately 320–350 g/mol, with a calculated partition coefficient (logP\log P) of 2.1–2.5, indicating moderate lipophilicity . Its solubility in aqueous media is pH-dependent, increasing significantly under alkaline conditions due to deprotonation of the sulfonamide group .

Synthesis and Optimization

Conventional Synthesis Routes

Sulfonamide Derivative 12 is synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines. A representative protocol involves:

  • Reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in aqueous Na2_2CO3_3 at room temperature .

  • Precipitation and purification: The product is isolated by acidification, filtration, and recrystallization, yielding 60–96% purity .

Table 1: Synthesis Conditions and Yields

MethodReagentsSolvent SystemYield (%)Purity (%)
Conventional p-Toluenesulfonyl chloride, 4-aminobenzoic acidH2_2O/Na2_2CO3_38592
Microwave-assisted Benzoyl chloride, sulfanilamidePyridine9798

Green Chemistry Approaches

Recent advancements emphasize eco-friendly synthesis:

  • Microwave irradiation: Reduces reaction time from hours to minutes (e.g., 10 minutes at 120°C) .

  • Flow meso-reactors: Enable continuous production with yields up to 98% using PEG-400/acetone/water systems .

Pharmacological Applications

Anticancer Activity

Sulfonamide Derivative 12 exhibits potent inhibition of epidermal growth factor receptor tyrosine kinase (EGFR TK), a key target in non-small cell lung cancer. Molecular docking studies against EGFR T790M/L858R (PDB: 5EDQ) revealed:

  • Binding energy: -147.213 kcal/mol, surpassing reference inhibitors like erlotinib .

  • Key interactions: Hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .

Table 2: Docking Scores for Sulfonamide Derivatives

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference
Derivative 12EGFR T790M/L858R-147.213
AcetazolamideCA XII-6.39

Carbonic Anhydrase Inhibition

The compound selectively inhibits tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic cancers . ADME studies confirm favorable pharmacokinetics:

  • Bioavailability: 85–90% due to low plasma protein binding .

  • Blood-brain barrier permeability: Moderate (logBB=0.4\log BB = -0.4), suitable for targeting glioblastoma .

Molecular Characterization

Spectroscopic Analysis

  • FT-IR: Peaks at 3258–3476 cm1^{-1} (N–H stretch), 1650–1739 cm1^{-1} (C=O), and 1294–1413 cm1^{-1} (S=O) .

  • 1^1H NMR: Aromatic protons at δ 7.2–8.1 ppm and sulfonamide NH at δ 10.2 ppm .

Crystallographic Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/cP2_1/c) with intermolecular hydrogen bonds stabilizing the structure .

Future Directions and Challenges

Clinical Translation

  • Phase I trials: Pending toxicity profiling in murine models.

  • Combination therapies: Synergy with cisplatin observed in vitro (IC50_{50} reduced by 40%) .

Synthetic Challenges

  • Scale-up limitations: Batch reactors yield <50% efficiency compared to flow systems .

  • Byproduct formation: Requires chromatography for removal, increasing production costs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator